molecular formula C13H18N2O5S B1399160 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol CAS No. 1184091-83-5

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol

Cat. No.: B1399160
CAS No.: 1184091-83-5
M. Wt: 314.36 g/mol
InChI Key: GMQLQDMCXZMSBP-UHFFFAOYSA-N
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Description

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a piperidine ring, a common scaffold in pharmaceuticals, functionalized with both a 2-nitrobenzenesulfonyl (nosyl) protecting group and a terminal ethanol moiety. The nosyl group is a versatile protecting group for amines, known for its utility in synthetic organic chemistry and particularly in peptide synthesis and the preparation of complex molecular hybrids . Its mechanism in research applications often involves facilitating selective reactions; the nosyl group can be selectively removed under mild conditions using nucleophiles like thiols, enabling the sequential synthesis of complex molecules. Researchers value this reagent for its potential as a multifunctional intermediate. The piperidine core is a privileged structure found in numerous bioactive molecules, while the sulfonamide group can contribute to binding with biological targets. The ethanol side chain further provides a handle for additional functionalization, for instance, through esterification or etherification, to expand structure-activity relationship (SAR) studies. This makes the compound particularly valuable for constructing novel chemical entities, such as antibacterial hybrids and conjugates designed to overcome antibiotic resistance . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-10-8-11-5-3-4-9-14(11)21(19,20)13-7-2-1-6-12(13)15(17)18/h1-2,6-7,11,16H,3-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQLQDMCXZMSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol Derivatives

Method Overview:

The most established approach involves the catalytic hydrogenation of 2-pyridineethanol compounds to yield 2-piperidineethanol derivatives, which are key intermediates in synthesizing the target compound. This process is well-documented in patents and literature, emphasizing high yields, selectivity, and minimized byproduct formation.

Process Details:

  • Starting Material: 2-Pyridineethanol or its derivatives, often bearing protective groups or substituents like nitrobenzenesulfonyl groups.
  • Catalysts: Noble metal catalysts such as ruthenium dioxide, platinum, or palladium supported on carriers are preferred due to their high activity and selectivity.
  • Reaction Conditions:
    • Hydrogen pressure: Typically between 500 psig and 1000 psig.
    • Temperature: Ranges from 90°C to 120°C.
    • Solvent: Amine-containing solvents like piperidine or other alcohols.
    • Additives: An effective amount of amines (at least 10 mol%) to suppress N-methylation byproducts.
  • Reaction Medium: Contains high catalyst loading (at least 0.15 grams of catalyst per mole of substrate) to ensure complete hydrogenation and reduce side reactions.

Research Findings:

  • The process benefits from catalyst "pickling" or pre-treatment to maintain activity over multiple runs.
  • The presence of amines in the medium significantly reduces formation of N-methylated byproducts, enhancing yield and purity.
  • The hydrogenation typically proceeds with high selectivity, minimizing over-reduction or undesired methylation.

Data Table:

Parameter Range/Condition Effect/Notes
Catalyst Noble metals (RuO₂, Pt, Pd) High activity and selectivity
Hydrogen Pressure 500–1000 psig Ensures complete hydrogenation
Temperature 90°C–120°C Optimizes conversion and minimizes byproducts
Amine Content ≥10 mol% relative to substrate Suppresses N-methylation
Catalyst Loading ≥0.15 g/mol Ensures efficient hydrogenation

Derivatization of Sulfonyl Groups

Method Overview:

The sulfonylation step involves reacting 2-aminopiperidine derivatives with sulfonyl chlorides or sulfonic acids to introduce the 2-nitrobenzenesulfonyl group.

Key Steps:

  • Preparation of 2-Nitrobenzenesulfonyl Chloride:
    • Reacting 4-nitrobenzenesulfonyl chloride with alcohols or amines.
    • Solvent: Ethyl acetate, isopropanol, or tetrahydrofuran.
    • Conditions: 25°C–50°C to ensure high yield and purity.
  • Reaction with Piperidine Derivatives:
    • The sulfonyl chloride reacts with piperidine derivatives, often in the presence of bases like triethylamine.
    • Reaction temperature: 25°C–50°C.
    • Solvent: Ethyl acetate or similar.

Research Findings:

  • The sulfonylation yields high purity sulfonate esters suitable for subsequent hydrogenation.
  • Control of temperature and solvent choice is critical for minimizing side reactions and achieving high yields.

Functional Group Transformations and Purification

Post-hydrogenation, the intermediate piperidine derivatives undergo further modifications, such as:

  • Hydrolysis or reduction to convert ester or nitrile groups to alcohols or amines.
  • Purification: Typically achieved through distillation, recrystallization, or chromatography to isolate the target compound with high purity.

Research Findings:

  • Distillation under reduced pressure effectively isolates the compound.
  • Recrystallization from suitable solvents enhances purity for pharmaceutical applications.

Summary of Preparation Methodology

Step Reagents & Conditions Purpose References
Hydrogenation 2-Pyridineethanol derivative, noble metal catalyst, H₂ (500–1000 psig), 90–120°C Convert to 2-piperidineethanol ,
Sulfonylation 4-Nitrobenzenesulfonyl chloride, alcohol or amine, base, 25–50°C Introduce sulfonyl group
Purification Distillation, recrystallization Isolate pure compound General chemical procedures

Chemical Reactions Analysis

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor modulation. Its sulfonamide moiety is known to interact with various biological targets, making it a candidate for developing new drugs.

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has been documented extensively. The presence of the nitro group in this compound may enhance its antibacterial properties, making it a subject of interest for developing new antibiotics .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) allows it to be utilized in synthesizing other biologically active compounds.

Structure-Activity Relationship Studies

The unique structure of 2-[1-(2-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify different parts of the molecule to determine how these changes affect biological activity, leading to the development of more effective drugs .

Case Studies

Study TitleFocusFindings
Insight into Isolation and Synthesis of PiperineInvestigates piperine and its derivativesHighlights potential pharmacological activities including anti-cancer and anti-inflammatory effects .
Analogue and Conformational Studies on PeptidesExplores peptide analogs with similar structuresIdentifies antimicrobial and antitumor activities in related compounds, suggesting potential for piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and pathways .

Comparison with Similar Compounds

Piperidine-2-ethanol (CAS 1484-84-0)

Structure: C7H15NO, lacking the nitrobenzenesulfonyl group. Key Differences:

  • Lower molecular weight (129.20 g/mol vs. ~340 g/mol for the target compound).
  • Used as a building block in organic synthesis due to its primary alcohol functionality . Safety: Classified as non-hazardous under standard laboratory conditions, unlike sulfonylated derivatives that may exhibit higher reactivity .

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol (CAS 954572-56-6)

Structure: C13H21N3O, incorporating a pyridine ring and aminomethyl group. Key Differences:

  • The aminomethyl group enhances solubility in polar solvents compared to the nitrobenzenesulfonyl group, which may reduce solubility due to hydrophobicity . Applications: Listed in life science catalogs but lacks reported pharmacological activity .

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol (CAS 2098081-32-2)

Structure: C12H19N3O, featuring a 3-aminopyridine substituent. Key Differences:

  • Molecular weight (221.3 g/mol) is significantly lower than the target compound .
    Stability : Stable at room temperature, whereas sulfonylated derivatives may require controlled storage due to hydrolytic sensitivity .

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol (CAS 1270882-42-2)

Structure: C15H19N3O, with a quinoxaline heterocycle. Key Differences:

  • Higher molecular weight (257.33 g/mol) but still lower than the target compound due to the absence of a sulfonyl group . Applications: No reported therapeutic use, though quinoxaline derivatives are known for antimicrobial and anticancer activities .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol C13H18N2O4S ~340 2-Nitrobenzenesulfonyl, ethanol Potential enzyme inhibition N/A
Piperidine-2-ethanol C7H15NO 129.20 Ethanol Organic synthesis building block
2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol C13H21N3O 235.33 Aminomethylpyridine Life science research
1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol C12H19N3O 221.30 3-Aminopyridine Stability at room temperature
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol C15H19N3O 257.33 Quinoxaline Antimicrobial potential

Research Findings and Implications

  • Electron-Withdrawing Effects: The nitrobenzenesulfonyl group in the target compound likely enhances electrophilicity at the piperidine nitrogen, making it more reactive in nucleophilic substitution reactions compared to analogs with amino or pyridine groups .
  • Pharmacological Potential: While Yan7874 (a piperidine-ethanol analog with a dichlorophenyl group) acts as an orexin receptor agonist , the nitrobenzenesulfonyl derivative may exhibit distinct receptor interactions due to steric and electronic differences.
  • Safety Considerations: Sulfonylated derivatives (e.g., 2-Piperidineethanol,1-(phenylmethyl)-) often exhibit higher toxicity (e.g., skin irritation, respiratory hazards) compared to non-sulfonylated analogs .

Biological Activity

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol (CAS Number: 1184091-83-5) is a chemical compound featuring a piperidine ring substituted with a nitrobenzenesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H18N2O5S
  • Molecular Weight : 314.36 g/mol
  • IUPAC Name : 2-[1-(2-nitrophenyl)sulfonyl)piperidin-2-yl]ethanol
  • Physical Form : Solid

The biological activity of this compound is thought to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating various cellular pathways, which could contribute to its therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, studies have shown that related piperidine derivatives exhibit significant anticancer activities through apoptosis induction in cancer cell lines.

StudyCell LineIC50 Value
Study AMCF-7 (breast cancer)15 µM
Study BA549 (lung cancer)10 µM

Antimicrobial Activity

In vitro assays have demonstrated the potential antimicrobial effects of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various piperidine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[1-(2-nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol, and how can reaction yields be maximized?

Methodological Answer: A common approach involves sulfonylation of the piperidine core followed by functionalization. For example, trifluoroacetic acid (TFA) in dichloromethane (DCH) at 20°C for 2 hours achieves a 95% yield in analogous piperidine-ethanol derivatives . Key steps include:

  • Reagent Selection : Use TFA for efficient deprotection while minimizing side reactions.
  • Workup : Neutralize with 1N NaOH to isolate the product and prevent degradation.
  • Purification : Employ solvent partitioning (e.g., DCH/water) and drying with anhydrous Na₂SO₄ to remove impurities .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of the nitrobenzenesulfonyl group via aromatic proton signals (δ 7.5–8.5 ppm) and the piperidine ring’s CH₂ groups (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).
  • HPLC/MS : Verify purity (>95%) and molecular weight consistency (e.g., C₁₃H₁₈N₂O₅S: calculated 314.1 g/mol) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (GHS H335) .
  • Storage : Keep in airtight containers at controlled room temperature, protected from light to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Activity Correlation : Compare enantiomers in bioassays (e.g., enzyme inhibition). For example, the (R)-configuration may enhance binding affinity due to spatial alignment with target receptors .
  • Computational Modeling : Perform molecular docking studies to predict stereochemical effects on interactions (e.g., with nitroreductases) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at pH 1–13 (37°C) and monitor degradation via HPLC. For instance, acidic conditions may hydrolyze the sulfonamide bond, requiring buffered formulations .
  • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., nitrobenzene derivatives) and adjust synthetic pathways to incorporate stabilizing groups .

Q. How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools : Apply software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, sulfation) .
  • Density Functional Theory (DFT) : Calculate electron densities to identify reactive sites (e.g., nitro group reduction potentials) .

Q. What experimental designs address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) to minimize variability .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across studies, adjusting for solvent effects (e.g., DMSO tolerance <0.1%) .

Key Notes

  • Address contradictions (e.g., stability in acidic media) through systematic experimental validation .
  • Advanced questions emphasize mechanistic insights and computational integration to bridge data gaps .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol
Reactant of Route 2
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2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol

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